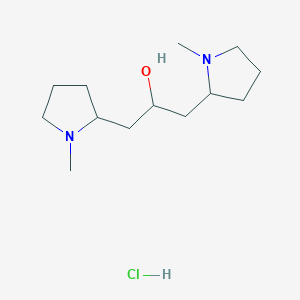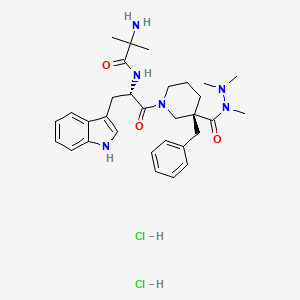![molecular formula C₃₂H₃₅Cl₂NO₈ B1146687 2-[4-[(E)-2-Chloro-2-(4-chlorophényl)-1-phényléthényl]phénoxy]-N,N-diéthyléthanamine ; acide 2-hydroxypropane-1,2,3-tricarboxylique CAS No. 14158-75-9](/img/structure/B1146687.png)
2-[4-[(E)-2-Chloro-2-(4-chlorophényl)-1-phényléthényl]phénoxy]-N,N-diéthyléthanamine ; acide 2-hydroxypropane-1,2,3-tricarboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Chloro CloMiphene Citrate, also known as 4'-Chloro CloMiphene Citrate, is a useful research compound. Its molecular formula is C₃₂H₃₅Cl₂NO₈ and its molecular weight is 632.53. The purity is usually 95%.
BenchChem offers high-quality 4'-Chloro CloMiphene Citrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Chloro CloMiphene Citrate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Induction de l'ovulation
Le citrate de clomifène est principalement utilisé dans le traitement de l'infertilité féminine pour déclencher l'ovulation chez les femmes ayant des cycles anovulatoires (par exemple, en raison d'un syndrome des ovaires polykystiques) {svg_1}. Il stimule la libération de gonadotrophine en inhibant la rétroaction négative sur l'hypothalamus {svg_2}.
Étude du métabolisme
La variabilité interindividuelle du métabolisme du clomifène a été considérée comme une explication plausible à la non-réponse au traitement par le clomifène {svg_3}. Une méthode analytique complète, rapide, sensible et spécifique pour la quantification des isomères (E)- et (Z)- du clomifène et de leurs métabolites putatifs N-déséthyl, N,N-didéséthyl, 4-hydroxy et 4-hydroxy-N-déséthyl, ainsi que des N-oxydes dans le plasma humain a été développée {svg_4}.
Dopage sportif
Le citrate de clomifène est abusé par les athlètes pour augmenter la production de testostérone sans révéler les caractéristiques du quotient testostérone/épi-testostérone lors des tests de dopage {svg_5}.
Formulation pour injection intraveineuse
Actuellement, le citrate de clomifène est disponible sous forme de comprimés oraux, et la formulation parentérale n'existe pas {svg_6}. Dans une étude, un complexe d'inclusion de citrate de clomifène-hydroxypropyl-β-cyclodextrine a été préparé pour son utilisation en injection intraveineuse {svg_7}.
Études de stabilité
La stabilité du complexe d'inclusion de citrate de clomifène-hydroxypropyl-β-cyclodextrine pour injection intraveineuse a été étudiée {svg_8}. Les données de stabilité à la condition de stockage accélérée (40°C) pendant 6 mois ont montré des résultats satisfaisants {svg_9}.
Précautions de sécurité
Lors de la manipulation du citrate de clomifène 4'-chloro (mélange E/Z), il est recommandé de le manipuler dans un endroit bien ventilé, de porter des vêtements de protection adéquats, d'éviter tout contact avec la peau et les yeux, d'éviter la formation de poussière et d'aérosols, d'utiliser des outils anti-étincelles et d'empêcher les incendies causés par la décharge électrostatique de la vapeur {svg_10}.
Safety and Hazards
Safety measures for handling 4’-Chloro Clomiphene Citrate(E/Z Mixture) include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary .
Mécanisme D'action
Target of Action
The primary target of 4’-Chloro Clomiphene Citrate(E/Z Mixture), also known as Clomifene, is the estrogen receptor . This compound acts as a selective estrogen receptor modulator (SERM) and can interact with estrogen-receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix .
Mode of Action
Clomifene acts as an estrogen antagonist in the hypothalamus and pituitary gland . It competitively binds to estrogen receptors, blocking the action of estrogen and causing an increase in the release of gonadotropin-releasing hormone (GnRH) . This leads to the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), which in turn leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum .
Biochemical Pathways
The primary biochemical pathway affected by Clomifene is the hypothalamic-pituitary-ovarian axis . By blocking estrogen action, Clomifene increases the release of GnRH from the hypothalamus, which then stimulates the pituitary to release FSH and LH. These hormones stimulate the growth of the ovarian follicle and the production of estradiol .
Pharmacokinetics
Clomifene is orally administered and has a high bioavailability of over 90% . It is metabolized in the liver via the CYP2D6 enzyme, with enterohepatic circulation . The elimination half-life of Clomifene is between 4 to 7 days . The active metabolites, 4-Hydroxyclomiphene (4-OH-CLO) and 4-Hydroxy-N-desethylclomiphene (4-OH-DE-CLO), have half-lives of 13-34 hours and 15-37 hours respectively . The compound is mainly excreted in feces, with some in urine .
Result of Action
The result of Clomifene’s action is the induction of ovulation, making it useful in treating female infertility due to anovulation, such as that seen in polycystic ovary syndrome . It can lead to multiple ovulation, thereby increasing the risk of conceiving twins .
Propriétés
IUPAC Name |
2-[4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(28)22-10-14-23(27)15-11-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-17H,3-4,18-19H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBRXVWBYYHSPM-BTKVJIOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)Cl)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35Cl2NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747330 |
Source


|
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14158-75-9 |
Source


|
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2'-Methylene Bis[Ranitidine]](/img/structure/B1146619.png)

![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)
